physical and chemical properties of 3-Bromo-4-(propane-1-sulfonyl)aniline
physical and chemical properties of 3-Bromo-4-(propane-1-sulfonyl)aniline
An In-depth Technical Guide to 3-Bromo-4-(propane-1-sulfonyl)aniline
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary drug discovery, molecular scaffolds that offer a confluence of desirable physicochemical properties and versatile reactivity are of paramount importance. The sulfonylaniline moiety is a privileged structure, appearing in numerous approved therapeutic agents due to its ability to engage in critical hydrogen bonding interactions and its overall metabolic stability. The introduction of a bromine atom to this scaffold further enhances its utility, providing a vector for modulating electronic properties through halogen bonding or serving as a reactive handle for sophisticated cross-coupling reactions. This guide provides a comprehensive technical overview of 3-Bromo-4-(propane-1-sulfonyl)aniline, a compound that embodies this strategic combination of functional groups. We will explore its core physicochemical properties, propose a logical synthetic pathway grounded in established chemical principles, analyze its reactivity profile, and discuss its potential as a valuable building block in the development of novel therapeutics. This document is structured to serve as a practical and insightful resource for professionals engaged in medicinal chemistry and synthetic organic chemistry.
Core Physicochemical Profile
A foundational understanding of a compound's physical and chemical properties is the starting point for all subsequent experimental design, from reaction setup to purification and formulation.
Molecular Identity and Structure
The structural and identifying information for 3-Bromo-4-(propane-1-sulfonyl)aniline is summarized below. The molecule consists of an aniline ring substituted at the 3-position with a bromine atom and at the 4-position with a propane-1-sulfonyl group. The electron-withdrawing nature of both the sulfonyl group and the bromine atom significantly influences the electron density of the aromatic ring and the basicity of the amino group.
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IUPAC Name: 3-Bromo-4-(propylsulfonyl)aniline
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CAS Number: 1249101-27-6[1]
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Molecular Formula: C₉H₁₂BrNO₂S
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Molecular Weight: 294.17 g/mol (Note: Some sources may list a molecular weight of 278.17, which appears to be an error)[1]
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Canonical SMILES: CCCS(=O)(=O)C1=C(C=C(C=C1)N)Br
Caption: 2D structure of 3-Bromo-4-(propane-1-sulfonyl)aniline.
Tabulated Physical Properties
Quantitative physical data for this specific compound is not widely available in peer-reviewed literature, which is common for specialized chemical intermediates. The values presented below are based on data from chemical suppliers and computational predictions. Experimental verification is strongly recommended.
| Property | Value / Observation | Rationale / Reference |
| Physical Form | Expected to be a solid at room temperature. | Similar aromatic sulfones and bromoanilines are typically solids.[2][3] |
| Melting Point | Not experimentally determined in available literature. | For reference, 3-bromo-4-(methylsulfanyl)aniline has a melting point of 86-87 °C. Oxidation to the sulfone would be expected to significantly increase the melting point due to stronger intermolecular forces.[2] |
| Boiling Point | Not determined; likely to decompose at high temperatures. | High molecular weight, polar aromatic compounds often have high boiling points and may decompose before boiling at atmospheric pressure. |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and moderately soluble in methanol and ethyl acetate. Sparingly soluble in nonpolar solvents and water. | The polar sulfone and amino groups suggest solubility in polar solvents, while the aromatic ring and propyl group provide some nonpolar character. |
| pKa | Not experimentally determined. | The amino group's basicity is reduced by the strong electron-withdrawing effects of the para-sulfonyl group and the meta-bromo substituent. |
Synthesis and Chemical Reactivity
The utility of a building block is defined by its accessibility and its predictable reactivity. This section outlines a logical synthetic approach and discusses the key chemical behaviors of the title compound.
Retrosynthetic Analysis and Proposed Synthetic Workflow
A robust synthesis should begin from readily available starting materials. A plausible retrosynthetic pathway for 3-Bromo-4-(propane-1-sulfonyl)aniline is outlined below, starting from 4-aminobenzenesulfonamide. This approach strategically builds the molecule by first establishing the sulfonyl linkage and then performing the necessary ring substitutions.
Caption: Retrosynthetic analysis for 3-Bromo-4-(propane-1-sulfonyl)aniline.
Step-by-Step Synthetic Protocol:
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Protection and Chlorination: Begin with commercially available 4-aminobenzenesulfonamide. The amino group is first protected, typically via acetylation with acetic anhydride, to yield 4-acetamidobenzenesulfonamide. This protection prevents side reactions in subsequent steps. The sulfonamide is then converted to the sulfonyl chloride (Intermediate 4) using a standard chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
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Thioether Formation: The sulfonyl chloride is then reacted with a nucleophile, sodium propanethiolate (which can be generated in situ from propanethiol and a base like sodium hydroxide). This nucleophilic substitution reaction displaces the chloride to form the thioether, N-Acetyl-4-(propylthio)aniline (Intermediate 3). This step is the key to introducing the propyl group.
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Oxidation to Sulfone: The thioether is a precursor to the desired sulfone. It must be oxidized. A selective oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®) is used to convert the sulfide to the sulfone (Intermediate 2) without affecting other parts of the molecule. This is a critical transformation that significantly alters the electronic properties of the substituent.
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Regioselective Bromination: With the strongly deactivating acetylamino and sulfonyl groups in place, the aromatic ring is now electron-deficient. The acetylamino group is an ortho-, para-director. Since the para position is blocked, it directs electrophiles to the ortho position. Therefore, electrophilic bromination using N-Bromosuccinimide (NBS) in a solvent like DMF will selectively install a bromine atom at the 3-position to yield Intermediate 1.
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Deprotection: The final step is the removal of the acetyl protecting group to reveal the free aniline. This is typically achieved by acid- or base-catalyzed hydrolysis. Refluxing in aqueous HCl is a common and effective method to afford the final product, 3-Bromo-4-(propane-1-sulfonyl)aniline.
Reactivity Profile
The chemical behavior of the molecule is a composite of its functional groups:
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Aniline Moiety: The primary amine is a nucleophilic center and a weak base. It can undergo acylation, alkylation, and diazotization to form diazonium salts, which are themselves versatile intermediates for introducing a wide range of other functional groups (e.g., via Sandmeyer reactions).[4]
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Aromatic Ring: The ring is significantly deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing effect of the para-sulfonyl group and the inductive withdrawal of the bromine.
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Bromo Substituent: The C-Br bond is a key site for transition-metal-catalyzed cross-coupling reactions. It readily participates in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the facile construction of C-C, C-N, and C-O bonds at this position.[5] This makes the compound an excellent scaffold for library synthesis in drug discovery programs.
Applications in Drug Discovery and Development
The structural features of 3-Bromo-4-(propane-1-sulfonyl)aniline make it a highly attractive starting point for the synthesis of biologically active molecules.[6] The sulfonylaniline framework is a cornerstone of many successful drugs, and the bromo-substituent adds a layer of synthetic versatility.
Scaffold for Kinase Inhibitors
Many kinase inhibitors target the ATP-binding hinge region of the enzyme, forming critical hydrogen bonds. The N-H of the aniline and the oxygens of the sulfonyl group can act as hydrogen bond donors and acceptors, respectively, mimicking the interactions of the adenine portion of ATP. The propyl group can occupy a nearby hydrophobic pocket, while the bromine atom can be used as a handle to extend the molecule into other regions of the binding site or to form specific halogen bonds.
Caption: Conceptual binding model of a derivative in a kinase active site.
Precursor for Antimicrobial Agents
The sulfonamide class of drugs, which are structural analogues of p-aminobenzoic acid (PABA), were among the first successful antimicrobial agents. The aniline group of 3-Bromo-4-(propane-1-sulfonyl)aniline can be readily converted into a sulfonamide by reaction with a suitable sulfonyl chloride. The unique substitution pattern of this starting material could lead to novel sulfonamides with altered specificity or improved potency against resistant bacterial strains.[6]
Standard Characterization Protocols
Rigorous characterization is essential to confirm the identity and purity of any synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the molecular structure and assess purity.
Methodology:
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Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
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¹H NMR Acquisition: Acquire a proton spectrum on a 400 MHz or higher spectrometer. Key signals to identify would include:
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A triplet for the methyl (CH₃) group of the propyl chain.
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A multiplet (sextet) for the central methylene (CH₂) group of the propyl chain.
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A triplet for the methylene (CH₂) group attached to the sulfur atom.
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Distinct signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the three protons on the benzene ring. Their splitting patterns (doublets, doublet of doublets) will confirm the 1,2,4-substitution pattern.
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A broad singlet for the amino (NH₂) protons.
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¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This will show distinct peaks for each of the 9 unique carbon atoms in the molecule. The chemical shifts will be characteristic of carbons in their respective electronic environments (aliphatic, aromatic, aromatic-C-Br, aromatic-C-S, etc.).
High-Resolution Mass Spectrometry (HRMS)
Objective: To confirm the exact molecular weight and elemental formula.
Methodology:
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Sample Preparation: Prepare a dilute solution (~100 µg/L) of the sample in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote ionization.
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Data Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., ESI-QTOF or Orbitrap) operating in positive ion mode.
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Data Analysis:
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Look for the protonated molecular ion, [M+H]⁺.
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The most critical diagnostic feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are ~50:50), the spectrum will show two peaks of nearly equal intensity separated by 2 m/z units (i.e., [M+H]⁺ and [M+2+H]⁺).
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The measured m/z of the monoisotopic peak should match the calculated exact mass for C₉H₁₃⁷⁹BrNO₂S⁺ to within 5 ppm.
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References
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PubChem. 3-Bromo-4-propylaniline. National Center for Biotechnology Information. [Link]
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PubChem. 3-Bromo-4-isopropylaniline. National Center for Biotechnology Information. [Link]
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Sharma, V., et al. Supporting Information. New Journal of Chemistry, Royal Society of Chemistry. [Link]
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Nova International. 3-Bromo Aniline. [Link]
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NP-MRD. 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0244394). [Link]
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ResearchGate. Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. [Link]
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PubChem. N-(4-amino-3-bromophenyl)propane-1-sulfonamide. National Center for Biotechnology Information. [Link]
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MDPI. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]
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Chemspace. 3-bromo-4-(propan-2-yl)aniline. [Link]
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Neliti. Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. [Link]
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Stenutz. 3-bromo-4-methylaniline. [Link]
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ACS Publications. Visible-Light-Mediated Late-Stage Sulfonylation of Anilines with Sulfonamides. [Link]
- Google Patents. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.
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NextSDS. 3-BroMo-4-(tert-butyl)aniline — Chemical Substance Information. [Link]
- Google Patents.
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Frontiers. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. [Link]
Sources
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